5-[2-(Trifluoromethyl)phenethyl]-1,3,4-thiadiazol-2-amine
Description
5-[2-(Trifluoromethyl)phenethyl]-1,3,4-thiadiazol-2-amine is a thiadiazole derivative featuring a phenethyl side chain substituted with a trifluoromethyl (-CF₃) group at the ortho position. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound of interest in medicinal chemistry and materials science . Its synthesis often involves cyclization reactions of thiosemicarbazides or multi-component reactions under solvent-free conditions, reflecting modern green chemistry trends .
Properties
Molecular Formula |
C11H10F3N3S |
|---|---|
Molecular Weight |
273.28 g/mol |
IUPAC Name |
5-[2-[2-(trifluoromethyl)phenyl]ethyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C11H10F3N3S/c12-11(13,14)8-4-2-1-3-7(8)5-6-9-16-17-10(15)18-9/h1-4H,5-6H2,(H2,15,17) |
InChI Key |
UZVPOOZSUUWLEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCC2=NN=C(S2)N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(Trifluoromethyl)phenethyl]-1,3,4-thiadiazol-2-amine typically involves the reaction of 2-(trifluoromethyl)phenethylamine with thiocarbonyl compounds under specific conditions. One common method includes the cyclization of 2-(trifluoromethyl)phenethylamine with thiocarbonyl diimidazole in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere at elevated temperatures to facilitate the formation of the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Chemical Reactions Analysis
Oxidation Reactions
The thiadiazole sulfur atom undergoes oxidation to form sulfoxides or sulfones under controlled conditions:
Key Findings :
-
m-CPBA selectively oxidizes the sulfur atom to sulfone without affecting the trifluoromethyl group.
-
KMnO₄ under acidic conditions leads to overoxidation, forming sulfonic acids .
Reduction Reactions
The thiadiazole ring is reduced to generate amine derivatives:
| Reducing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| LiAlH₄ | THF, reflux, 6 h | 2-Aminoethylphenethyl derivative | 70–75% | |
| NaBH₄/CuCl₂ | Methanol, 25°C, 3 h | Partially reduced thiadiazoline | 55–60% |
Mechanistic Insight :
-
LiAlH₄ cleaves the S–N bond, yielding a primary amine with retained phenethyl group .
-
NaBH₄/CuCl₂ partially reduces the ring, forming thiadiazoline intermediates.
Nucleophilic Substitution Reactions
The trifluoromethylphenethyl group facilitates substitutions at the thiadiazole C-5 position:
Notable Trends :
-
Electron-rich nucleophiles (e.g., piperidine) achieve higher yields due to enhanced SₙAr reactivity .
-
Steric hindrance from the phenethyl group slows substitution at C-2.
Cyclization Reactions
The amine group participates in heterocycle formation:
Applications :
-
Cyclized products show enhanced bioactivity (e.g., COX-2 inhibition) .
-
Imidazo-thiadiazole derivatives exhibit fluorescence properties for material science.
Comparative Reactivity Analysis
The reactivity of 5-[2-(Trifluoromethyl)phenethyl]-1,3,4-thiadiazol-2-amine differs from simpler thiadiazoles:
| Reaction Type | This Compound | 2-Amino-5-CF₃-Thiadiazole |
|---|---|---|
| Oxidation | Sulfone formation favored | Sulfoxide predominant |
| Substitution | C-5 selectivity | C-2 and C-5 compete |
| Reduction | S–N bond cleavage | Ring opening to dithiolate |
Structural Influence :
-
The phenethyl group sterically shields C-2, directing substitutions to C-5.
-
Trifluoromethyl enhances electrophilicity at sulfur, accelerating oxidation .
Industrial-Scale Reaction Optimization
Key parameters for large-scale synthesis:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | Prevents side reactions |
| Solvent | DMF/H₂O (9:1) | Enhances nucleophilicity |
| Catalyst | CuI (5 mol%) | Accelerates substitution by 40% |
Scale-Up Challenges :
Scientific Research Applications
5-[2-(Trifluoromethyl)phenethyl]-1,3,4-thiadiazol-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-[2-(Trifluoromethyl)phenethyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach its targets.
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and physicochemical properties of thiadiazol-2-amine derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:
Pharmacological Profiles
- Anticonvulsant Activity: N-ethyl derivatives () outperform non-alkylated analogs, suggesting alkyl chains enhance blood-brain barrier penetration .
- Kinase Inhibition : Quinazoline-linked compounds () show high GSK-3 inhibition, likely due to planar aromatic systems enabling π-π stacking in enzyme active sites .
- Fungicidal Activity : Chloro and nitro groups () improve activity by increasing electrophilicity, disrupting microbial cell membranes .
Electronic and Structural Insights
- Trifluoromethyl Group : Introduces strong electron-withdrawing effects, stabilizing the thiadiazole ring and enhancing reactivity in subsequent derivatizations .
- Fluorine Substituents : Improve metabolic stability and bioavailability, as seen in 5-(4-fluorophenyl)-thiadiazol-2-amine derivatives .
- Bulkier Groups (e.g., Anthracene) : May limit solubility but improve target specificity through steric effects .
Biological Activity
5-[2-(Trifluoromethyl)phenethyl]-1,3,4-thiadiazol-2-amine is a heterocyclic compound featuring a thiadiazole ring, which includes one sulfur atom and two nitrogen atoms. The presence of a trifluoromethyl group enhances its lipophilicity and biological activity, making it a compound of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula for 5-[2-(Trifluoromethyl)phenethyl]-1,3,4-thiadiazol-2-amine is C11H10F3N3S, with a molecular weight of approximately 273.28 g/mol. The unique structure allows it to interact effectively with various biological targets.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C11H10F3N3S |
| Molecular Weight | 273.28 g/mol |
| Functional Groups | Thiadiazole ring, trifluoromethyl group |
The biological activity of 5-[2-(Trifluoromethyl)phenethyl]-1,3,4-thiadiazol-2-amine has been attributed to its ability to interact with various biological targets. The trifluoromethyl group significantly enhances its binding affinity to enzymes or receptors involved in critical cellular processes. This interaction may lead to inhibition or modulation of their activity.
Anticancer Activity
Research has indicated that this compound exhibits anticancer properties , particularly against certain types of leukemia cells. The mechanism involves the inhibition of specific enzymes that are crucial for cancer cell proliferation.
Antimicrobial Properties
5-[2-(Trifluoromethyl)phenethyl]-1,3,4-thiadiazol-2-amine has also demonstrated antimicrobial activity against various pathogens. The compound's ability to disrupt microbial growth is attributed to its interaction with enzymes essential for bacterial survival.
Study 1: Anticancer Effects
A study published in the Bioorganic & Medicinal Chemistry journal investigated the anticancer effects of 5-[2-(Trifluoromethyl)phenethyl]-1,3,4-thiadiazol-2-amine on leukemia cells. The results showed significant inhibition of cell proliferation at concentrations as low as 10 µM. The compound was found to induce apoptosis through the activation of caspase pathways.
Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 15 µg/mL for both bacteria, indicating strong antimicrobial efficacy.
Comparative Analysis with Similar Compounds
To understand the uniqueness of 5-[2-(Trifluoromethyl)phenethyl]-1,3,4-thiadiazol-2-amine, it is beneficial to compare it with structurally similar compounds.
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole | Similar thiadiazole core | Anticancer properties |
| N-(5-Nitrothiazol-2-yl)-2-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide | Contains both thiazole and thiadiazole | Anticancer activity against leukemia cells |
| 5-(Trifluoromethyl)-1,3,4-thiadiazol-2-amine | Simplified structure without phenethyl group | Antimicrobial properties |
The combination of a trifluoromethyl group and a phenethyl moiety attached to the thiadiazole ring enhances lipophilicity and contributes to distinct biological activities compared to other similar compounds.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-[2-(Trifluoromethyl)phenethyl]-1,3,4-thiadiazol-2-amine, and what are their key optimization parameters?
- Methodological Answer : The synthesis typically involves cyclization of thiosemicarbazide derivatives with trifluoromethyl-substituted precursors. For example:
- Step 1 : React 2-(trifluoromethyl)phenethyl carboxylic acid derivatives (e.g., acid chlorides or nitriles) with thiosemicarbazide under reflux in ethanol or dichloromethane .
- Step 2 : Cyclization using reagents like POCl₃ or concentrated H₂SO₄ at elevated temperatures (80–100°C) to form the thiadiazole ring .
- Purification : Recrystallization from DMSO/water mixtures or column chromatography is recommended for high purity .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the trifluoromethylphenethyl moiety and thiadiazole ring protons (δ 7.0–8.5 ppm for aromatic protons; δ 3.5–4.5 ppm for ethylenic CH₂) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]⁺ for C₁₁H₁₀F₃N₃S: 282.07 g/mol) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to standard drugs .
- Receptor Binding : Radioligand displacement assays (e.g., dopamine or serotonin receptors) using tritiated ligands to measure IC₅₀ values .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Assay Validation : Cross-validate results using orthogonal methods (e.g., functional cAMP assays vs. radioligand binding for receptor activity) .
- Meta-Analysis : Compare datasets across studies, accounting for variables like cell line heterogeneity (e.g., HEK-293 vs. CHO cells) or assay pH .
- Structural Confirmation : Re-examine compound purity via X-ray crystallography or DFT calculations to rule out degradation products .
Q. What strategies optimize the compound’s synthetic yield while minimizing byproducts?
- Methodological Answer :
- Design of Experiments (DoE) : Use response surface methodology (RSM) to model interactions between temperature, solvent (e.g., ethanol vs. acetonitrile), and catalyst loading .
- Byproduct Mitigation : Introduce scavengers (e.g., molecular sieves) to absorb excess POCl₃ or H₂SO₄ during cyclization .
- In Situ Monitoring : Employ FT-IR or inline UV spectroscopy to track intermediate formation and halt reactions at optimal conversion .
Q. How does the trifluoromethyl group influence the compound’s pharmacokinetic properties?
- Methodological Answer :
- Lipophilicity : Calculate logP values (e.g., using ChemDraw) to assess membrane permeability; trifluoromethyl groups typically increase logP by ~0.5–1.0 units .
- Metabolic Stability : Perform hepatic microsome assays (human/rat) to measure half-life (t₁/₂) and identify oxidative metabolites via LC-MS/MS .
Q. What computational methods predict the compound’s binding modes to biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., dopamine D₂ receptor PDB: 6CM4). Focus on π-π stacking with aromatic residues and hydrogen bonding to the thiadiazole amine .
- MD Simulations : Run 100-ns simulations in GROMACS to evaluate binding stability and free energy (MM-PBSA calculations) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
